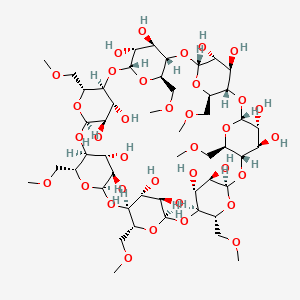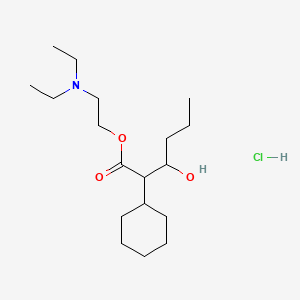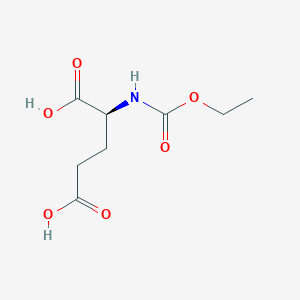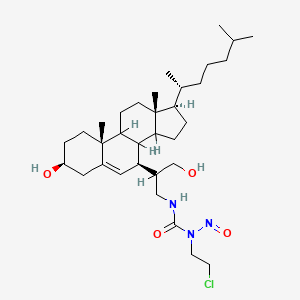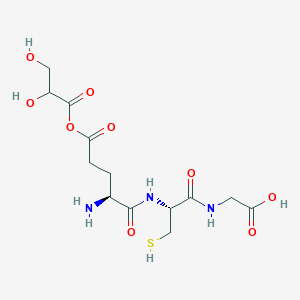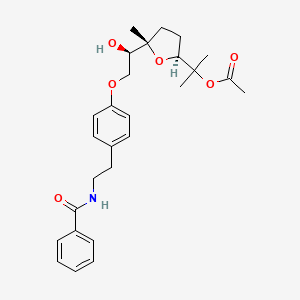
(+)-Tuberine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Tuberine is a naturally occurring alkaloid found in various plant species. It is known for its complex molecular structure and significant biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Tuberine involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of specific catalysts and reagents to facilitate the formation of the compound’s intricate structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often relies on large-scale organic synthesis techniques. These methods are optimized to maximize efficiency and minimize costs. The process may involve the use of automated reactors and continuous flow systems to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
(+)-Tuberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
科学的研究の応用
(+)-Tuberine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: this compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (+)-Tuberine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to (+)-Tuberine include other alkaloids with comparable structures and biological activities. Some examples are:
- Berberine
- Palmatine
- Jatrorrhizine
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While it shares some properties with other alkaloids, its distinct chemical configuration and reactivity make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
97400-75-4 |
|---|---|
分子式 |
C27H35NO6 |
分子量 |
469.6 g/mol |
IUPAC名 |
2-[(2S,5S)-5-[(1R)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate |
InChI |
InChI=1S/C27H35NO6/c1-19(29)33-26(2,3)24-14-16-27(4,34-24)23(30)18-32-22-12-10-20(11-13-22)15-17-28-25(31)21-8-6-5-7-9-21/h5-13,23-24,30H,14-18H2,1-4H3,(H,28,31)/t23-,24+,27+/m1/s1 |
InChIキー |
GFABGVSRKCKLKA-DXBVXKBHSA-N |
異性体SMILES |
CC(=O)OC(C)(C)[C@@H]1CC[C@@](O1)(C)[C@@H](COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
正規SMILES |
CC(=O)OC(C)(C)C1CCC(O1)(C)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)



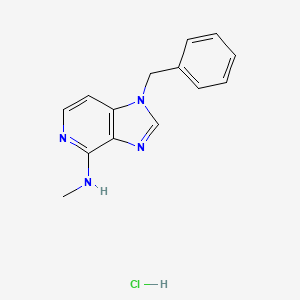
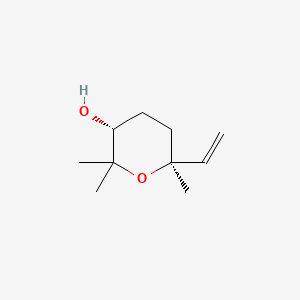
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
